![molecular formula H18N4O3Pt B8193027 Tetraammineplatinum(II) hydroxide hydrate](/img/structure/B8193027.png)
Tetraammineplatinum(II) hydroxide hydrate
Overview
Description
Tetraammineplatinum(II) hydroxide hydrate is a useful research compound. Its molecular formula is H18N4O3Pt and its molecular weight is 317.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis : This compound serves as an effective catalyst in various chemical reactions. For instance, Okamoto et al. (2002) found that a catalyst containing tetraammineplatinum(II) chloride in polyethylene glycol medium supported on silica gel efficiently conducts vapor-phase hydrosilylation of acetylene (Okamoto, Kiya, Yamashita, & Suzuki, 2002). Similarly, Lee et al. (2007) synthesized Pt-nanoparticle-embedded mesoporous titania/silica using tetraammineplatinum(II) hydroxide as a precursor, showcasing its utility in material synthesis and offering remarkable thermal stability (Lee, Park, Ihm, & Lee, 2007).
Biofuels Production : Martínez-Montalvo et al. (2017) demonstrated the synthesis of tetraammineplatinum (II) chloride salt, which can act as a precursor for heterogeneous catalysts in biofuels production (Martínez-Montalvo, Acosta-Beltrán, Sierra-Cantor, & Guerrero-Fajardo, 2017).
Chemical Reactions and Complex Formation : Various studies have explored the reactions involving tetraammineplatinum(II) compounds. Khan et al. (1986) studied the pulse radiolysis of tetraammineplatinum(II) complex ion in aqueous chloride media, providing insights into its chemical behavior and the formation of platinum(III) chloro species (Khan, Waltz, & Woods, 1986).
Material Science and Nanotechnology : The compound finds application in nanotechnology and material science. Lee et al. (2009) used electrostatic interactions between Pt complex ions and sulfonic groups in the hydrated Nafion phase to synthesize platinum nanoparticles, demonstrating the compound's versatility in nanomaterial synthesis (Lee et al., 2009).
properties
IUPAC Name |
azane;platinum;trihydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPRUIOSNHZFHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.O.O.[Pt] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H18N4O3Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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